![molecular formula C13H13N3O4 B411861 2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline](/img/structure/B411861.png)
2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline is a chemical compound with the molecular formula C13H13N3O3. It is known for its unique structure, which includes a nitrofuran moiety and a hydrazone linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline typically involves the reaction of 1-{5-nitro-2-furyl}ethanone with 2-methoxyphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline is not fully understood. it is believed that the nitrofuran moiety plays a crucial role in its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydrazone linkage may also contribute to its activity by facilitating interactions with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline can be compared with other nitrofuran derivatives and hydrazones:
Similar Compounds: 1-{5-Nitro-2-furyl}ethanone (4-methylphenyl)hydrazone, 1-{5-Nitro-2-furyl}ethanone (2-thienyl)hydrazone.
Uniqueness: The presence of the 2-methoxyphenyl group in this compound distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H13N3O4 |
---|---|
Molekulargewicht |
275.26g/mol |
IUPAC-Name |
2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline |
InChI |
InChI=1S/C13H13N3O4/c1-9(11-7-8-13(20-11)16(17)18)14-15-10-5-3-4-6-12(10)19-2/h3-8,15H,1-2H3/b14-9- |
InChI-Schlüssel |
XRSNYFYPDMYUNU-ZROIWOOFSA-N |
SMILES |
CC(=NNC1=CC=CC=C1OC)C2=CC=C(O2)[N+](=O)[O-] |
Isomerische SMILES |
C/C(=N/NC1=CC=CC=C1OC)/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC1=CC=CC=C1OC)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.